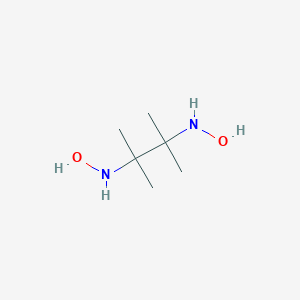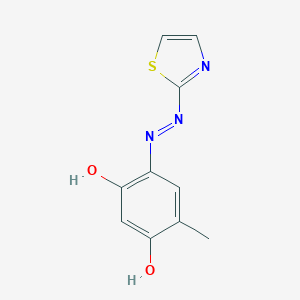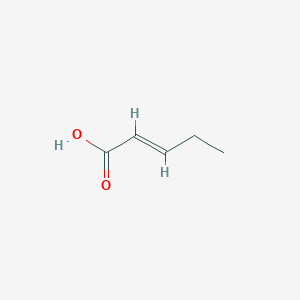
Tin Sn-119
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tin-119 atom is the stable isotope of tin with relative atomic mass 118.903311, 8.59 atom percent natural abundance and nuclear spin (1)/2.
Applications De Recherche Scientifique
1. NMR Spectroscopy
Tin (Sn) compounds are significant in both basic research and industrial applications. The isotope Sn-119 is predominantly used in tin NMR spectroscopy due to its favorable properties such as abundance, magnetic moment, and NMR frequency. Research has compiled and updated Sn-119 chemical shifts from studies on organotin and inorganic tin compounds. The Sn-119 NMR parameters serve as a sensitive tool in discussing structure and bonding in tin compounds, significantly contributing to understanding the qualitative interpretation of Sn-119 data (Wrackmeyer, 1985).
2. Material Science and Thin Film Analysis
Gray tin films enriched by over 95% Sn-119, grown on CdTe(001) wafers, are characterized by inelastic nuclear resonance spectroscopy. These films, used in semiconductors, benefit from the analysis of resonant scattering of nuclear transitions, providing insights into the tin phonon densities of states. The properties essentially of the bulk are revealed, yet calculations allow investigation of surface and interface regions at an atomic level (J. Gomez et al., 2003).
3. Investigation of Physical Properties of Semiconductor Materials
An NMR and EPR study of cubic π-phase SnS semiconductor nanoparticles compared with orthorhombic α-SnS reveals novel insights. The NMR spectrum indicates two inequivalent tin atoms in the cubic SnS crystal structure, providing a deeper understanding of the physical properties of the newly discovered cubic π-SnS, an emerging semiconducting material system (A. Panich et al., 2020).
4. Low-Temperature NMR Thermometry
Sn-119 has been studied in the context of low-temperature NMR thermometry. The nuclear spin-lattice relaxation times for the tin isotopes Sn-117 and Sn-119 have been measured, providing valuable data for thermometer applications in extremely low-temperature conditions (H. Ahola et al., 1980).
5. Analysis of Framework Incorporation in Catalytic Materials
Dynamic Nuclear Polarization (DNP) NMR has been used for characterizing zeolites containing natural abundance Sn without the need for Sn-119 isotopic enrichment. This method is crucial for verifying the successful incorporation of the tin metal center into the zeolite framework, affecting the catalytic activity of tin-containing zeolites like Sn-Beta (William R. Gunther et al., 2014).
6. Spectroscopic Studies of Microporous Layered Tin Sulfide Materials
Sn-119 solid-state nuclear magnetic resonance and Mossbauer, among other spectroscopic techniques, have been employed to study the structure–property relations of microporous layered tin sulfides. These materials can behave as both molecular sieve and intercalation materials for various guests, offering unique properties for potential applications (Tong Jiang et al., 1998).
Propriétés
Numéro CAS |
14314-35-3 |
|---|---|
Formule moléculaire |
Sn |
Poids moléculaire |
118.903311 g/mol |
Nom IUPAC |
tin-119 |
InChI |
InChI=1S/Sn/i1+0 |
Clé InChI |
ATJFFYVFTNAWJD-IGMARMGPSA-N |
SMILES isomérique |
[119Sn] |
SMILES |
[Sn] |
SMILES canonique |
[Sn] |
| 14314-35-3 | |
Synonymes |
119Sn isotope Sn-119 isotope Tin-119 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


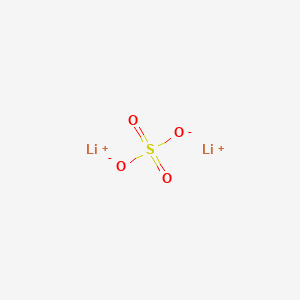
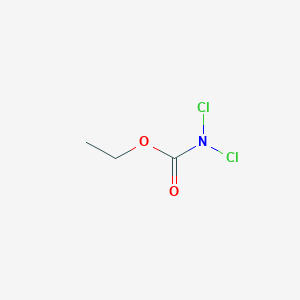
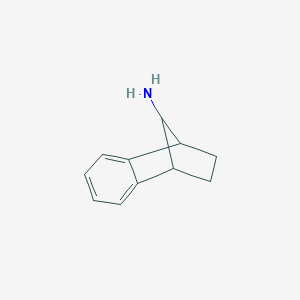
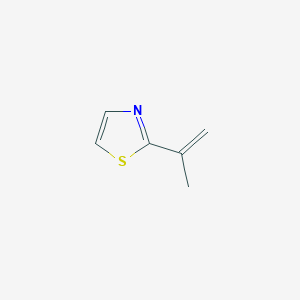
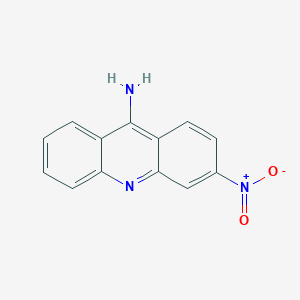
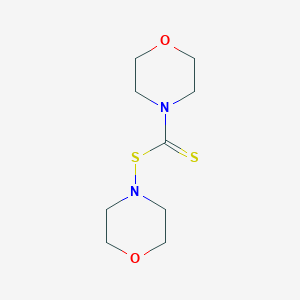
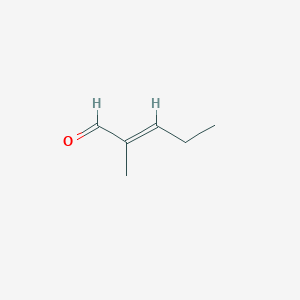
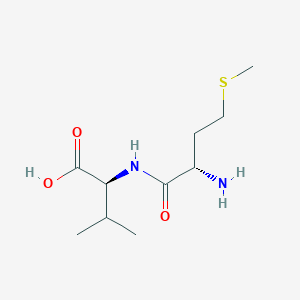
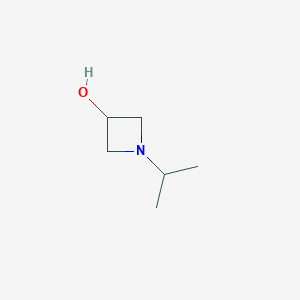
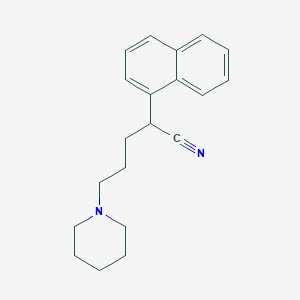
![(2E)-2-[(3E)-4-(3,4-Dimethoxyphenyl)but-3-en-2-ylidene]hydrazine-1-carboxamide](/img/structure/B83565.png)
